molecular formula C32H35F6N7O3 B12389051 Krasg12C IN-2

Krasg12C IN-2

货号: B12389051
分子量: 679.7 g/mol
InChI 键: JOLORSRKBHXPFT-KIQNBNRRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

KRASG12C IN-2 is a compound that targets the KRAS G12C mutation, a common genetic alteration in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in the substitution of glycine with cysteine at codon 12 of the KRAS gene, leading to the constitutive activation of the KRAS protein, which promotes uncontrolled cell proliferation and survival .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of KRASG12C IN-2 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a covalent bond with the thiol group of cysteine in the KRAS G12C mutant. This process often requires specific reaction conditions, such as controlled temperature and pH, to ensure the selective binding of the inhibitor to the target site .

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the production process and ensure the quality of the final product .

化学反应分析

Types of Reactions: KRASG12C IN-2 primarily undergoes covalent binding reactions with the thiol group of cysteine in the KRAS G12C mutant. This covalent modification traps KRAS in an inactive GDP-bound state, preventing its activation and subsequent signaling .

Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include organic solvents, reducing agents, and catalysts that facilitate the formation of covalent bonds. Reaction conditions such as temperature, pH, and solvent choice are critical to achieving the desired selectivity and efficiency .

Major Products Formed: The major product formed from the reaction of this compound with the KRAS G12C mutant is a covalently modified KRAS protein that is locked in an inactive state. This modification effectively inhibits the downstream signaling pathways that drive cancer cell proliferation and survival .

科学研究应用

KRASG12C IN-2 has significant applications in scientific research, particularly in the fields of cancer biology and drug development. It is used to study the mechanisms of KRAS-driven cancers and to develop targeted therapies for patients with KRAS G12C mutations. The compound has shown promise in preclinical models of NSCLC, colorectal cancer, and pancreatic cancer, where it effectively inhibits tumor growth and enhances the efficacy of combination therapies .

作用机制

KRASG12C IN-2 exerts its effects by covalently binding to the thiol group of cysteine at codon 12 in the KRAS G12C mutant. This binding locks KRAS in an inactive GDP-bound state, preventing its activation and subsequent signaling through pathways such as RAF-MEK-ERK and PI3K-AKT-mTOR. By inhibiting these pathways, this compound effectively halts cancer cell proliferation and survival .

相似化合物的比较

属性

分子式

C32H35F6N7O3

分子量

679.7 g/mol

IUPAC 名称

2-[(2S)-4-[(7R)-7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile

InChI

InChI=1S/C32H35F6N7O3/c1-17-10-22(40)27(35)25(26(17)32(36,37)38)24-11-23-21(15-47-24)28(43-8-9-45(29(46)18(2)33)20(14-43)4-6-39)42-30(41-23)48-16-31-5-3-7-44(31)13-19(34)12-31/h10,19-20,24H,2-5,7-9,11-16,40H2,1H3/t19-,20+,24-,31+/m1/s1

InChI 键

JOLORSRKBHXPFT-KIQNBNRRSA-N

手性 SMILES

CC1=CC(=C(C(=C1C(F)(F)F)[C@H]2CC3=C(CO2)C(=NC(=N3)OC[C@@]45CCCN4C[C@@H](C5)F)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F)F)N

规范 SMILES

CC1=CC(=C(C(=C1C(F)(F)F)C2CC3=C(CO2)C(=NC(=N3)OCC45CCCN4CC(C5)F)N6CCN(C(C6)CC#N)C(=O)C(=C)F)F)N

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。